N-Nitrosodiethylamine-d4

Analytical Chemistry Mass Spectrometry Internal Standard

N-Nitrosodiethylamine-d4 (NDEA-d4, CAS 1346603-41-5) is a deuterated analog of the potent hepatocarcinogen N-nitrosodiethylamine (NDEA). This compound is distinguished by the substitution of four hydrogen atoms with deuterium, yielding a molecular formula of C4H6D4N2O and a molecular weight of 106.16 g/mol.

Molecular Formula C4H10N2O
Molecular Weight 106.16 g/mol
Cat. No. B12402798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodiethylamine-d4
Molecular FormulaC4H10N2O
Molecular Weight106.16 g/mol
Structural Identifiers
SMILESCCN(CC)N=O
InChIInChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i3D2,4D2
InChIKeyWBNQDOYYEUMPFS-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosodiethylamine-d4: A Stable Isotope-Labeled Internal Standard for Precise Nitrosamine Quantification


N-Nitrosodiethylamine-d4 (NDEA-d4, CAS 1346603-41-5) is a deuterated analog of the potent hepatocarcinogen N-nitrosodiethylamine (NDEA) [1]. This compound is distinguished by the substitution of four hydrogen atoms with deuterium, yielding a molecular formula of C4H6D4N2O and a molecular weight of 106.16 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it is exclusively utilized in analytical chemistry to enhance the accuracy and precision of NDEA quantification via mass spectrometry (MS)-based methods, effectively correcting for matrix effects and analyte loss during sample preparation [2].

Why Generic Substitution of N-Nitrosodiethylamine-d4 in Analytical Workflows is Inadvisable


Direct substitution of N-Nitrosodiethylamine-d4 with unlabeled NDEA or other deuterated nitrosamines (e.g., NDMA-d6) compromises the fundamental principles of isotope dilution mass spectrometry (IDMS). Unlabeled NDEA cannot function as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, precluding accurate correction for matrix-induced ion suppression or sample preparation losses [1]. Conversely, while alternative deuterated standards like NDEA-d10 offer greater mass separation, NDEA-d4 is specifically optimized for methods requiring a balance between sufficient mass differentiation and minimal isotopic interference in multi-analyte panels . The selection of an internal standard must precisely mirror the target analyte's physicochemical behavior, and NDEA-d4's specific deuteration pattern ensures near-identical extraction efficiency and ionization response to NDEA, a critical requirement for regulatory-compliant method validation [2].

Quantitative Differentiation of N-Nitrosodiethylamine-d4: A Procurement Evidence Guide


Molecular Weight Differentiation for Mass Spectrometric Resolution

N-Nitrosodiethylamine-d4 exhibits a distinct molecular weight of 106.16 g/mol, enabling unambiguous resolution from the unlabeled NDEA analyte (102.14 g/mol) in mass spectrometric detection [1]. This +4 Da mass shift, resulting from four deuterium substitutions, is sufficient to prevent isotopic overlap in the MS1 or MS/MS spectra while maintaining near-identical chromatographic retention time, ensuring co-elution with the target analyte for optimal matrix effect correction .

Analytical Chemistry Mass Spectrometry Internal Standard

Isotopic Enrichment and Chemical Purity for Reliable Quantification

N-Nitrosodiethylamine-d4 is supplied with a specified isotopic enrichment of ≥98 atom% D and a chemical purity of ≥98%, as documented in vendor Certificates of Analysis . This high level of deuteration minimizes the presence of unlabeled NDEA in the internal standard, which would otherwise contribute to background signal and compromise quantification accuracy at trace levels [1]. In contrast, alternative deuterated analogs like NDEA-d10 may offer even higher enrichment (>99% atom% D), but NDEA-d4's purity profile is adequate for most regulatory applications and may present a more cost-effective option .

Stable Isotope Labeling Analytical Method Validation Reference Standards

Regulatory Compliance and Application in Pharmacopoeial Methods

N-Nitrosodiethylamine-d4 is explicitly designated for use in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to meet FDA and EMA safety limits for nitrosamine impurities [1]. It serves as a critical component in isotope dilution methods compliant with USP General Chapter <1469> and European Pharmacopoeia Chapter 2.4.36, which mandate the use of stable isotope-labeled internal standards for accurate quantification of nitrosamines in drug substances and products [2]. While other deuterated nitrosamines (e.g., NDMA-d6) are used for their respective analytes, NDEA-d4 is the matched internal standard required for NDEA-specific method validation in regulatory submissions [3].

Pharmaceutical Analysis Regulatory Science Method Validation

Optimal Application Scenarios for N-Nitrosodiethylamine-d4 Based on Quantitative Evidence


Quantification of NDEA in Pharmaceutical Drug Substances and Products by LC-MS/MS

Utilized as an internal standard in validated LC-MS/MS methods to correct for matrix effects and ensure accurate determination of NDEA at trace levels (ppb range) in APIs and finished dosage forms, as mandated by ICH M7 guidelines [1].

Environmental Monitoring of N-Nitrosamines in Water and Wastewater

Employed in isotope dilution GC-MS/MS or LC-MS/MS methods for the quantification of NDEA in drinking water and treated municipal effluent, achieving method detection limits (MDLs) as low as 0.4-4 ng/L [2].

Toxicological and Metabolic Studies of N-Nitrosodiethylamine

Serves as a stable isotope-labeled tracer in in vitro and in vivo studies to elucidate metabolic pathways, DNA adduct formation, and pharmacokinetics of the carcinogen NDEA, enabling precise differentiation from endogenous unlabeled compound .

Technical Documentation Hub

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